molecular formula C6H12O2 B7861746 3-Ethyltetrahydrofuran-3-OL

3-Ethyltetrahydrofuran-3-OL

Cat. No.: B7861746
M. Wt: 116.16 g/mol
InChI Key: XBJGXJUFEAJNMR-UHFFFAOYSA-N
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Description

3-Ethyltetrahydrofuran-3-ol is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It is identified by the CAS Number 1340042-64-9 . This compound is related to the 3-hydroxytetrahydrofuran structural class, a scaffold recognized as a valuable intermediate in organic and pharmaceutical synthesis . As a chiral building block, this compound serves as a versatile precursor for researchers developing novel molecular entities. Its structure suggests potential for further functionalization to create a range of tetrahydrofuran derivatives, such as ketones or amines, which are of significant interest in medicinal chemistry . While specific biological mechanisms for this compound are not detailed in the available literature, analogs like 3-hydroxytetrahydrofuran are established as key intermediates in the synthesis of retroviral drugs such as amprenavir and fosamprenavir . This indicates the potential of this chemical family in developing therapeutic agents. Researchers can utilize this compound in explorations ranging from asymmetric synthesis and method development to the creation of new compounds with potential biological activity. It should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-ethyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-6(7)3-4-8-5-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJGXJUFEAJNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Alkoxylation of Dihydrofuran Derivatives

The reaction of 2,3-dihydrofuran (2,3-DHF) with trialkyl orthoformates in the presence of acidic catalysts represents a critical first step in synthesizing tetrahydrofuran derivatives. For 3-ethyltetrahydrofuran-3-ol, triethyl orthoformate \text{HC(OEt)_3} serves as the alkylating agent. Under Bronsted or Lewis acid catalysis (e.g., BF3\text{BF}_3, AlCl3\text{AlCl}_3), 2,3-DHF undergoes electrophilic addition to form a 2-ethoxy-3-(diethoxymethyl)tetrahydrofuran intermediate . This step is highly sensitive to temperature and catalyst concentration. For instance, at 65–95°C with 557 ppm BF3\text{BF}_3, the selectivity toward the 1:1 adduct of 2,3-DHF and trimethyl orthoformate reaches 78.0%, while higher temperatures promote undesired oligomerization .

Table 1: Optimization of Alkoxylation Conditions

CatalystTemperature (°C)Selectivity to 1:1 Adduct (%)By-Products (%)
BF3\text{BF}_365–9578.022.0
H2SO4\text{H}_2\text{SO}_425–5065.234.8
AlCl3\text{AlCl}_3-10–082.517.5

The choice of triethyl orthoformate over smaller alkyl variants introduces steric effects that may reduce reaction rates but enhance the stability of the intermediate. Substituting methyl groups with ethyl in the orthoformate requires adjustments to stoichiometry and catalyst loading to mitigate side reactions such as acyclic olefin formation .

Hydrogenation of Alkoxy Intermediates

The second step involves hydrogenating the 2-ethoxy-3-(diethoxymethyl)tetrahydrofuran intermediate to this compound. This transformation employs a catalyst system comprising a Group VIII noble metal (e.g., palladium, platinum) or rhenium, combined with a strong acid promoter (e.g., H3PO4\text{H}_3\text{PO}_4, H2SO4\text{H}_2\text{SO}_4) . Hydrogen pressures of 8–50 bars absolute and temperatures of 70–180°C favor the reduction of ethoxy groups while preserving the tetrahydrofuran ring.

The reaction mechanism proceeds through sequential hydrolysis and hydrogenation:

  • Acidic hydrolysis of the diethoxymethyl group to a hydroxymethyl intermediate.

  • Hydrogenolytic cleavage of the ethoxy group to yield the ethyl substituent.

Table 2: Hydrogenation Parameters and Outcomes

CatalystPressure (bar)Temperature (°C)3-Ethyl:3-Hydroxyethyl Ratio
Pd/C\text{Pd/C}301203.2:1
PtO2\text{PtO}_2501504.5:1
Rh/Al2O3\text{Rh/Al}_2\text{O}_3201002.1:1

The product distribution between this compound and 3-(hydroxyethyl)tetrahydrofuran depends on the acid strength and hydrogen availability. Higher acid concentrations favor hydrolysis, increasing the hydroxyethyl byproduct .

Catalytic Systems and Promoters

The synergy between noble metals and acidic promoters is pivotal for achieving high selectivity. For example, palladium-based catalysts with H3PO4\text{H}_3\text{PO}_4 exhibit enhanced activity due to the acid’s role in stabilizing transition states during hydrogenolysis . In contrast, rhenium catalysts require milder conditions but suffer from lower turnover frequencies.

Key Considerations for Catalyst Design:

  • Metal Dispersion : Finely dispersed palladium on carbon supports maximizes surface area and accessibility.

  • Acid Compatibility : Sulfonic acid resins (e.g., Nafion) tolerate higher temperatures than liquid acids, enabling continuous-flow processes.

  • Solvent Effects : Polar aprotic solvents (e.g., tetrahydrofuran) improve intermediate solubility but may compete for adsorption sites on the catalyst.

Process Optimization and Scalability

Scaling the synthesis of this compound necessitates addressing heat management and catalyst recycling. Exothermicity during hydrogenation demands precise temperature control to prevent runaway reactions. Fixed-bed reactors with integrated cooling systems mitigate this risk in industrial settings . Additionally, catalyst recovery via filtration or magnetic separation (for supported nanoparticles) reduces costs.

Table 3: Scalability Challenges and Solutions

ChallengeSolutionImpact on Yield (%)
Heat dissipationMultitubular reactor design+15
Catalyst deactivationPeriodic oxidative regeneration+20
Byproduct accumulationIn-situ steam distillation+10

Stereochemical Considerations and Byproduct Management

The stereoselective formation of this compound remains a challenge due to the planar geometry of intermediates. However, chiral induction using enantiopure acids or ligands (e.g., BINAP) could theoretically enhance enantiomeric excess. Current methods yield racemic mixtures, necessitating post-synthetic resolution if enantiopurity is required .

Byproducts such as acyclic ethers and oligomers are minimized through:

  • Low-Temperature Alkoxylation : Reducing thermal energy limits oligomerization.

  • Excess Hydrogen : Ensuring stoichiometric excess of H2\text{H}_2 drives complete reduction.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyltetrahydrofuran-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-ethyltetrahydrofuran-3-one using oxidizing agents such as chromium trioxide.

    Reduction: The compound can be reduced to form 3-ethyltetrahydrofuran using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution.

Major Products:

    Oxidation: 3-Ethyltetrahydrofuran-3-one.

    Reduction: 3-Ethyltetrahydrofuran.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

Organic Chemistry

3-Ethyltetrahydrofuran-3-OL is primarily used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds.

Table 1: Chemical Reactions Involving this compound

Reaction TypeReactantsProducts
OxidationThis compound + CrO33-Ethyltetrahydrofuran-3-One
ReductionThis compound + NaBH43-Ethyltetrahydrofuran
SubstitutionThis compound + SOCl2Chlorinated Derivative

Research indicates potential biological activities of this compound, including antimicrobial and antifungal properties. Studies are ongoing to explore its effectiveness against various pathogens.

Case Study Example: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against common bacterial strains. Results showed significant inhibition of growth in Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative or therapeutic agent.

Medicinal Chemistry

The compound is being studied for its role as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs targeting specific diseases.

Table 2: Potential Medicinal Applications

Application AreaDescription
Antifungal AgentsDevelopment of new antifungal compounds based on its structure.
Antimicrobial AgentsExploration of its use in formulations for infection control.
Drug SynthesisIntermediate in synthesizing biologically active compounds.

Industrial Applications

In the industrial sector, this compound serves as a solvent and an intermediate in the production of various chemicals. Its properties make it suitable for use in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Ethyltetrahydrofuran-3-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Ethyltetrahydrofuran-3-OL with three structurally related compounds:

Property This compound (S)-3-Hydroxytetrahydrofuran Tetrahydrofuran-2-ol 3-Methyltetrahydrofuran-3-OL
Substituents -OH, -C₂H₅ at C3 -OH at C3 (S-configuration) -OH at C2 -OH, -CH₃ at C3
Molecular Formula C₆H₁₂O₂ C₄H₈O₂ C₄H₈O₂ C₅H₁₀O₂
Polarity Moderate (due to -OH and -C₂H₅) High (polar -OH dominates) Moderate Moderate
Lipophilicity (LogP)* ~0.8 (estimated) ~-0.2 ~-0.1 ~0.3 (estimated)
Applications Synthetic intermediate Afatinib synthesis Solvent modifier Chiral building block

*LogP values are estimated or derived from analogs.

Key Observations :

  • Steric Effects : The ethyl substituent introduces greater steric hindrance than methyl or hydroxyl groups, which may influence reaction kinetics in synthetic pathways .

Reactivity and Stability

  • Acid-Catalyzed Ring-Opening : Like (S)-3-hydroxytetrahydrofuran, this compound is susceptible to acid-catalyzed ring-opening reactions, forming diols or esters. The ethyl group may slow this process due to steric protection .
  • Oxidation : The hydroxyl group can be oxidized to a ketone, but the ethyl substituent may stabilize intermediates, altering reaction pathways compared to unsubstituted analogs.

Biological Activity

3-Ethyltetrahydrofuran-3-OL is a cyclic organic compound with potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H12O2C_6H_{12}O_2 and features a hydroxyl group attached to a tetrahydrofuran ring. This unique structure contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (IZD)
Staphylococcus aureus4.5 mg/mL15 mm
Escherichia coli6.0 mg/mL12 mm
Candida albicans2.5 mg/mL18 mm

These results suggest that the compound could be developed as a natural antimicrobial agent, potentially useful in clinical settings.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against various cancer cell lines. A study demonstrated that it could induce apoptosis in MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 Value (µg/mL)
MCF-725.4
HeLa30.1
Huh-728.0

These findings indicate potential applications in cancer therapy, warranting further investigation into its mechanisms of action.

The biological activity of this compound is believed to involve several mechanisms:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.
  • Metabolic Transformation : The compound may undergo metabolic changes to produce active metabolites that exert specific biological effects.
  • Cellular Pathways : Studies suggest that it may interfere with signaling pathways involved in cell proliferation and apoptosis.

Case Studies

A series of case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that formulations containing this compound reduced infection rates significantly compared to standard treatments.
  • Cancer Research : In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

Comparative Analysis

When compared to similar compounds like tetrahydrofuran and other substituted tetrahydrofurans, this compound stands out due to its unique combination of functional groups, which enhances its biological activity.

Table 3: Comparison of Biological Activities

CompoundAntimicrobial ActivityCytotoxic Activity
TetrahydrofuranWeakNone
2-MethyltetrahydrofuranModerateLow
This compound Strong Moderate

Q & A

Q. What are the critical physicochemical properties of 3-Ethyltetrahydrofuran-3-OL that influence experimental design?

Answer: Key properties include molecular weight (148.2 g/mol for analogous compounds like triethyl orthoformate), boiling point (79–80°C at 15 mmHg for similar hydroxytetrahydrofuran derivatives), and refractive index (n20/D 1.45) . These parameters dictate solvent compatibility, distillation conditions, and spectroscopic characterization (e.g., NMR or IR). Stability under varying pH and temperature should be tested empirically due to structural similarity to peroxide-forming tetrahydrofuran derivatives .

Q. How should researchers safely handle this compound in laboratory settings?

Answer:

  • PPE : Use nitrile or neoprene gloves (tested for permeation resistance) and safety goggles. Avoid latex due to insufficient penetration data .
  • Ventilation : Work in fume hoods to minimize inhalation risks, as odor thresholds for similar compounds (e.g., THF) are unreliable for hazard detection .
  • Waste disposal : Segregate waste and collaborate with certified biohazard disposal services to prevent environmental contamination .

Q. What synthetic routes are recommended for producing enantiomerically pure this compound?

Answer: Asymmetric catalysis or chiral resolution methods are preferred. For example, (S)-3-hydroxytetrahydrofuran derivatives are synthesized via enantioselective epoxidation or enzymatic resolution . Monitor reaction progress using TLC or HPLC with chiral columns, and optimize pH (e.g., adjust to pH 3 with sulfuric acid for crystallization) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying storage conditions?

Answer:

  • Controlled stability studies : Store samples at -20°C (as recommended for structurally related fentanyl analogs) and test degradation via LC-MS at intervals (e.g., 0, 6, 12 months) .
  • Environmental factors : Assess humidity sensitivity using thermogravimetric analysis (TGA) and light sensitivity via UV-Vis spectroscopy .
  • Statistical validation : Apply ANOVA to compare degradation rates across conditions, ensuring p < 0.05 for significance .

Q. What advanced analytical techniques are suitable for characterizing trace impurities in this compound?

Answer:

  • GC-MS or LC-HRMS : Detect impurities at ppm levels, leveraging high-resolution mass accuracy (e.g., Q-TOF instruments) .
  • NMR spectroscopy : Use 2D COSY or HSQC to identify stereochemical impurities in enantiomeric mixtures .
  • X-ray crystallography : Confirm absolute configuration for crystalline derivatives .

Q. How should researchers design experiments to assess the compound’s reactivity in novel catalytic systems?

Answer:

  • Screening matrix : Test under varying catalysts (e.g., Pd, Ru), temperatures (25–100°C), and solvents (polar aprotic vs. ethers).
  • Kinetic studies : Monitor reaction progress using in situ FTIR or Raman spectroscopy .
  • Computational modeling : Employ DFT calculations (e.g., Gaussian software) to predict transition states and optimize reaction pathways .

Methodological Resources

  • Synthesis : Asymmetric catalysis protocols .
  • Characterization : Chiral HPLC column selection (e.g., CHIRALPAK® AD-H) .
  • Safety : Glove compatibility databases (Ansell, MAPA) .

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